Acetazolamide(1-)

Carbonic anhydrase Isoform selectivity Membrane-bound

Acetazolamide is the definitive broad-spectrum carbonic anhydrase (CA) reference standard, with well-characterized Ki values across isoforms hCA I, II, IV, VII, IX, and XII—essential for calibrating novel hCA inhibition assays. Its 66- to 115-fold greater potency against membrane-bound hCA IV versus methazolamide or dorzolamide makes it the superior tool compound for hCA IV functional studies. As a cost-effective scaffold, simple derivatization yields 8- to 16-fold improvements in antigonococcal activity, validating its utility in lead optimization. For chronic in vivo models requiring tolerability, sustained-release formulations are clinically proven as the best-tolerated CAI option. Procure with confidence for assay validation, target engagement studies, or medicinal chemistry starting points.

Molecular Formula C4H5N4O3S2-
Molecular Weight 221.2 g/mol
Cat. No. B1263802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetazolamide(1-)
Molecular FormulaC4H5N4O3S2-
Molecular Weight221.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-]
InChIInChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H3,5,6,7,9,10,11)/p-1
InChIKeyPPCFSEIOYQJRDN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetazolamide: A Foundational Carbonic Anhydrase Inhibitor for Comparative Pharmacology and Scaffold Development


Acetazolamide (AAZ) is a first-generation, broad-spectrum sulfonamide inhibitor of carbonic anhydrase (CA) enzymes, acting as a noncompetitive inhibitor [1]. It is FDA-approved for glaucoma, epilepsy, altitude sickness, and idiopathic intracranial hypertension [1][2]. In research and industrial settings, acetazolamide serves primarily as a reference standard for characterizing novel CA inhibitors and as a scaffold for developing derivatives with improved potency, selectivity, or physicochemical properties [3].

Why Acetazolamide Cannot Be Simply Substituted: Isoform Selectivity and Off-Target Profiles Demand Comparative Validation


Carbonic anhydrase inhibitors (CAIs) exhibit profound differences in their isoform inhibition profiles, which dictate their therapeutic applications and side-effect liabilities [1]. For instance, a compound's potency against hCA II is critical for intraocular pressure (IOP) reduction, while its activity against off-target cytosolic isoforms like hCA I and II can contribute to systemic side effects [2]. Furthermore, the ability of a compound to inhibit tumor-associated isoforms like hCA IX and XII is a key driver in oncology research, and these profiles vary dramatically even among closely related sulfonamides [3]. Therefore, assuming interchangeability among acetazolamide and its analogs like methazolamide, ethoxzolamide, or dichlorphenamide without rigorous, head-to-head quantitative evidence on specific hCA isoforms can lead to experimental failure or suboptimal clinical outcomes.

Quantitative Differentiation of Acetazolamide from Key Analogs: A Comparative Evidence Guide for Procurement and Selection


hCA IV Inhibition Potency: Acetazolamide vs. Methazolamide and Dorzolamide

Acetazolamide is a potent inhibitor of human carbonic anhydrase isoform IV (hCA IV), a membrane-bound enzyme involved in ocular physiology. In a direct comparative study, acetazolamide exhibited a Ki of 74-93 nM against hCA IV [1]. This is a stark contrast to methazolamide, which was a weak inhibitor with a Ki of 6.2 µM, and dorzolamide, which had a Ki of 8.5 µM [1].

Carbonic anhydrase Isoform selectivity Membrane-bound Glaucoma hCA IV

hCA VII Inhibition Profile: Acetazolamide, Ethoxzolamide, and Topiramate

Human carbonic anhydrase VII (hCA VII) is a cytosolic isoform implicated in neuronal excitation and anticonvulsant activity. A comparative inhibition study revealed a hierarchy of potency. Topiramate and ethoxzolamide showed subnanomolar activity, while acetazolamide, methazolamide, dorzolamide, and brinzolamide displayed Ki values in the range of 2.1–3.5 nM [1]. Dichlorphenamide was significantly less active, with a Ki of 26.5 nM [1].

Carbonic anhydrase Neurology Epilepsy Isoform selectivity hCA VII

Patient Tolerance and Side-Effect Profile: Acetazolamide Sustained-Release vs. Tablets and Other CAIs

In a randomized, placebo-controlled crossover trial evaluating patient tolerance to various carbonic anhydrase inhibitors, acetazolamide in its sustained-release formulation (Sequels) was found to be the best-tolerated agent among those tested [1]. The tolerance ranking was: Acetazolamide Sequels > Methazolamide > Ethoxzolamide, Acetazolamide Tablets, Dichlorphenamide [1].

Carbonic anhydrase inhibitor Tolerability Clinical trial Side effects Glaucoma

Comparative Larvicidal Activity: Acetazolamide and Dichlorphenamide in Aedes aegypti

A study assessing the insecticidal potential of five carbonic anhydrase inhibitors against Aedes aegypti larvae established a clear potency ranking [1]. The 24-hour larvicidal toxicity rank order was: dichlorphenamide > methazolamide > acetazolamide = brinzolamide = dorzolamide [1]. This indicates that acetazolamide, along with brinzolamide and dorzolamide, was among the least potent in this assay.

Insecticide Carbonic anhydrase Aedes aegypti Toxicology Vector control

Acetazolamide as a Baseline Scaffold for Antimicrobial Optimization: Antigonococcal Activity

Acetazolamide serves as a key scaffold for developing novel antigonococcal agents. In a structure-activity relationship (SAR) study, acetazolamide itself has limited activity against Neisseria gonorrhoeae [1]. However, optimized acetazolamide-based analogs (molecules 20 and 23) achieved minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL, representing an 8- to 16-fold improvement in antigonococcal activity compared to the parent acetazolamide compound [1].

Antibacterial Neisseria gonorrhoeae Scaffold repurposing MIC Structure-activity relationship

Optimal Application Scenarios for Acetazolamide Based on Comparative Performance Evidence


As a Gold Standard Reference Inhibitor in hCA Isoform Profiling Assays

Acetazolamide's well-characterized and diverse Ki values across hCA isoforms I, II, IV, VII, IX, and XII make it the ideal reference compound for validating new hCA inhibition assays [1][2]. Its moderate to high potency against a broad range of isoforms provides a reliable benchmark for calibrating assay sensitivity and comparing the selectivity profiles of novel compounds.

As a Starting Scaffold for Rational Drug Design and Derivatization

Acetazolamide's established but non-optimal activity against targets like Neisseria gonorrhoeae and tumor-associated isoforms (hCA IX/XII) makes it a perfect starting scaffold for medicinal chemistry programs [3][4]. The documented 8- to 16-fold improvement in antigonococcal activity achieved through simple derivatization validates its utility as a low-cost, readily available core structure for lead optimization.

In Studies Requiring Sustained-Release Formulation for Improved Tolerability

For in vivo studies where chronic CA inhibition is required and subject tolerability is a critical variable (e.g., long-term glaucoma or epilepsy models), the evidence supports the procurement and use of acetazolamide's sustained-release formulation (Sequels) over the immediate-release tablet or other CAIs like dichlorphenamide [5]. This choice is directly supported by clinical data showing it is the best-tolerated option among its class.

For Investigating hCA IV-Mediated Physiology in Ocular or Other Tissues

Acetazolamide is a superior tool compound compared to methazolamide or dorzolamide for studies specifically focused on the function of the membrane-bound isoform hCA IV. Its 66- to 115-fold greater potency allows for effective inhibition of hCA IV at concentrations where these comparators are essentially inactive, enabling more precise and definitive conclusions about hCA IV's physiological role [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetazolamide(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.